molecular formula C14H10N2O2 B14965389 N-(quinolin-3-yl)furan-2-carboxamide

N-(quinolin-3-yl)furan-2-carboxamide

Cat. No.: B14965389
M. Wt: 238.24 g/mol
InChI Key: NVYKPHJLAKEQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Quinoline (B57606) Moiety as a Privileged Structure in Medicinal Chemistry Research

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This designation stems from its recurring presence in a multitude of natural products, most notably the Cinchona alkaloids like quinine, and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govorientjchem.org The versatility of the quinoline ring allows it to serve as a core template in the design of therapeutic agents targeting a wide array of diseases. rsc.org

Quinoline derivatives have been successfully developed into drugs with diverse clinical applications, including:

Antimalarial agents: Chloroquine (B1663885) and mefloquine (B1676156) are classic examples of quinoline-based drugs that have been pivotal in the treatment of malaria. rsc.org

Antibacterial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin, features a quinoline core and is widely used to treat bacterial infections. nih.gov

Anticancer agents: Compounds like camptothecin (B557342) and its derivatives, which act as topoisomerase inhibitors, demonstrate the potential of the quinoline scaffold in oncology. rsc.org

Anti-inflammatory agents: Research has shown that quinoline-based molecules can target enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), indicating their potential in treating inflammatory conditions. nih.gov

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. nih.gov This modularity allows medicinal chemists to fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects. The ability of the quinoline nitrogen to undergo various reactions, such as protonation and alkylation, further enhances the chemical diversity that can be achieved from this scaffold. orientjchem.org

The Furan-2-carboxamide Moiety in Contemporary Chemical Biology

The furan-2-carboxamide moiety, while perhaps less ubiquitous than quinoline, holds significant importance in contemporary chemical biology and drug discovery. This structural motif, consisting of a five-membered aromatic furan (B31954) ring attached to a carboxamide group, is found in various biologically active compounds.

Recent research has highlighted the role of furan-2-carboxamides in modulating bacterial processes. For instance, certain derivatives have been designed as bioisosteric replacements for furanone structures to develop agents with antibiofilm activity against pathogens like Pseudomonas aeruginosa. researchgate.netnih.gov These compounds have been shown to interfere with quorum sensing, a cell-to-cell communication system in bacteria, thereby reducing the production of virulence factors. researchgate.netnih.gov

Furthermore, the furan ring itself is a common structural motif in many natural products and is explored for a range of biological applications. researchgate.net Furan derivatives have been investigated for antibacterial, anti-inflammatory, and anticancer activities. researchgate.netijabbr.com The carboxamide linkage is a critical functional group in many pharmaceutical agents, contributing to the molecule's ability to form hydrogen bonds with biological targets, which can be crucial for binding affinity and selectivity. The photochemical properties of furan carboxamides have also been studied, indicating their potential as molecular probes or in photochemotherapy. acs.org The discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease further underscores the therapeutic potential of furan-containing scaffolds. nih.gov

Rationale for the Integrated Quinoline-Furan-2-carboxamide Scaffold in Advanced Drug Discovery Initiatives

The strategic integration of the quinoline and furan-2-carboxamide moieties into a single molecular entity, N-(quinolin-3-yl)furan-2-carboxamide, is a prime example of the molecular hybridization approach in drug design. This strategy aims to combine two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.

The rationale for this specific scaffold is rooted in the complementary properties of its components:

Broad-Spectrum Bioactivity: The quinoline core provides a well-established foundation with a proven track record across a wide range of therapeutic areas, including infectious diseases, cancer, and inflammation. ijpsjournal.comresearchgate.net

Target Interaction and Modulation: The furan-2-carboxamide portion offers a versatile functional group capable of engaging in specific hydrogen bonding and other non-covalent interactions with biological macromolecules. Its demonstrated role in disrupting bacterial communication and inhibiting viral enzymes suggests it can be tailored to interact with specific targets. nih.govnih.gov

Structural Diversity and Optimization: The amide linker provides a synthetically accessible point for modification, allowing for the exploration of structure-activity relationships (SAR). By altering the substituents on either the quinoline or furan rings, researchers can systematically optimize the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of various quinoline-carboxamides and benzofuran-2-carboxamide (B1298429) derivatives has been reported, demonstrating the chemical tractability of combining these types of scaffolds. nih.govmdpi.com

In essence, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents. It leverages the privileged nature of the quinoline ring to likely confer broad biological relevance, while the furan-2-carboxamide moiety can be exploited to achieve specific and potent interactions with a desired biological target. This integrated approach holds the potential to yield compounds that address unmet medical needs in various disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

N-quinolin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C14H10N2O2/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17)

InChI Key

NVYKPHJLAKEQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for N Quinolin 3 Yl Furan 2 Carboxamide and Structural Analogues

Strategies for Quinoline (B57606) Core Construction and Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These range from classical condensation reactions to modern catalytic approaches, allowing for the introduction of various substituents and functional groups.

Cyclization Reactions and Their Application in Quinoline Synthesis

The construction of the quinoline ring system is often achieved through cyclization reactions that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Several named reactions are cornerstones of quinoline synthesis, each offering different substitution patterns. researchgate.netresearchgate.netjptcp.comiipseries.orgorganicreactions.org

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). It is a classic method for producing quinoline itself but can be harsh. researchgate.netjptcp.comiipseries.org

Doebner-von Miller Reaction: A more versatile method, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. researchgate.netresearchgate.netiipseries.org

Combes Quinoline Synthesis: This synthesis involves the reaction of anilines with β-diketones in the presence of an acid catalyst. researchgate.netresearchgate.netiipseries.org

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. researchgate.netorganicreactions.org This method is particularly useful for synthesizing polysubstituted quinolines in a simple and straightforward manner. researchgate.net

Modern approaches offer milder reaction conditions and greater control over regioselectivity. For instance, the regioselective synthesis of C-3 functionalized quinolines can be achieved through a hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. organic-chemistry.orgresearchgate.net Another facile and efficient method for preparing 3-aminoquinolines involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes. rsc.org

Table 1: Classical Quinoline Synthesis Methods

Synthesis NameReactantsKey Features
Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agentHarsh conditions, suitable for unsubstituted quinoline. researchgate.netjptcp.comiipseries.org
Doebner-von MillerAniline, α,β-unsaturated carbonyl compoundVersatile for substituted quinolines. researchgate.netresearchgate.netiipseries.org
Combes SynthesisAniline, β-diketoneYields 2,4-disubstituted quinolines. researchgate.netresearchgate.netiipseries.org
Friedländer Synthesis2-aminoaryl aldehyde/ketone, compound with α-methylene groupSimple, straightforward for polysubstituted quinolines. researchgate.netorganicreactions.org

Regioselective Derivatization of the Quinoline Nucleus

To synthesize N-(quinolin-3-yl)furan-2-carboxamide, a key intermediate is 3-aminoquinoline (B160951). The introduction of an amino group at the C-3 position requires regioselective functionalization. While classical methods can sometimes provide the desired substitution pattern, modern synthetic techniques offer more precise control.

Regioselective three-component reactions of enaminones, aldehydes, and anilines can lead to the formation of 2,3-disubstituted quinolines. rsc.org This modified Povarov reaction provides a fast and regioselective route to functionalized quinolines that are otherwise difficult to access. rsc.org Furthermore, the synthesis of 3-aminoquinolines has been reported from easily available triazoles and 2-aminobenzaldehydes, demonstrating good functional group compatibility. rsc.org

Once the quinoline core is formed, further derivatization can be achieved through various C-H functionalization reactions. These methods allow for the introduction of substituents at specific positions, which is crucial for creating a library of analogues for structure-activity relationship (SAR) studies. For instance, regioselective nucleophilic aromatic substitution on dichloroquinazoline precursors is a well-documented strategy to introduce amine nucleophiles at the 4-position, a principle that can be adapted to quinoline systems under specific conditions. nih.gov

Approaches for Furan-2-carboxamide Moiety Elaboration

The furan-2-carboxamide moiety is the second key component of the target molecule. Its synthesis involves the formation of an amide bond between a furan-2-carboxylic acid derivative and an aminoquinoline.

N-Furoylation Processes and Amide Bond Formation Techniques

The formation of the amide bond in this compound is typically achieved by coupling 3-aminoquinoline with furan-2-carboxylic acid or its activated derivative. A variety of peptide coupling reagents can be employed for this purpose to facilitate the reaction and improve yields. peptide.comsigmaaldrich.comuni-kiel.debachem.com

Commonly used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov

Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). peptide.comsigmaaldrich.com

Aminium/Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comsigmaaldrich.com

The synthesis of N-(4-bromophenyl)furan-2-carboxamide has been reported by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534), demonstrating a straightforward acylation approach. nih.gov This method could be directly applied to the N-furoylation of 3-aminoquinoline.

Table 2: Common Amide Coupling Reagents

Reagent ClassExamplesNotes
CarbodiimidesDCC, EDCOften used with additives like HOBt. nih.gov
Phosphonium SaltsBOP, PyBOPEffective for difficult couplings. peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATUFast reactions with minimal side products. peptide.comsigmaaldrich.com

Diversification Strategies for the Furan (B31954) Ring

Creating analogues of this compound often involves modifying the furan ring. This can be achieved by starting with a substituted furan-2-carboxylic acid or by functionalizing the furan ring at a later stage.

A diversity-oriented synthesis of furan-2-carboxamides has been reported, where various linkers and substituents are introduced to create a library of compounds. researchgate.net For example, N-(4-bromophenyl)furan-2-carboxamide can undergo Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl groups at the 4-position of the phenyl ring, which is attached to the carboxamide nitrogen. nih.gov A similar strategy could be envisioned for functionalizing the quinoline ring of the target molecule.

Furthermore, a series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been prepared, showcasing the potential for introducing substituents directly onto the furan ring. benthamdirect.com These strategies allow for the systematic exploration of the chemical space around the furan-2-carboxamide moiety to optimize biological activity.

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

A convergent synthesis involves the independent synthesis of the two main building blocks, a functionalized 3-aminoquinoline and a functionalized furan-2-carboxylic acid, which are then coupled in a late-stage step. nih.gov This approach is highly efficient as it allows for the parallel synthesis of various substituted fragments, which can then be combined to generate a large number of final products. For example, a library of substituted 3-aminoquinolines could be prepared via various cyclization and functionalization reactions, and a corresponding library of substituted furan-2-carboxylic acids could be synthesized. The subsequent coupling of these two libraries would rapidly generate a diverse set of this compound analogues.

In contrast, a divergent synthesis starts from a common core structure, in this case, this compound, which is then elaborated through a series of reactions to introduce diversity. nih.gov For instance, the parent compound could be subjected to various C-H functionalization or electrophilic substitution reactions to introduce substituents on either the quinoline or the furan ring. A short and modular synthetic route to elaborate benzofuran-2-carboxamides has been demonstrated using a combination of 8-aminoquinoline (B160924) directed C–H arylation followed by transamidation, which exemplifies a divergent approach where a core structure is functionalized at a late stage. mdpi.comnih.govchemrxiv.org This strategy is particularly useful when a common scaffold is known to be important for biological activity, and the goal is to fine-tune its properties by introducing a variety of functional groups.

Both convergent and divergent approaches offer distinct advantages. The choice of strategy often depends on the specific goals of the synthetic campaign, such as the desired number of analogues and the availability of starting materials.

Table 3: Comparison of Convergent and Divergent Synthesis

StrategyDescriptionAdvantages
ConvergentIndependent synthesis of key fragments followed by late-stage coupling. nih.govHigh efficiency for creating large libraries, allows for parallel synthesis.
DivergentModification of a common core structure to introduce diversity. nih.govUseful for SAR studies around a known active scaffold, efficient for late-stage functionalization.

Multi-Step Synthetic Sequences and Optimization

The most conventional approach to synthesizing this compound involves a multi-step sequence. This typically begins with the preparation of the constituent building blocks, namely a reactive derivative of furan-2-carboxylic acid and 3-aminoquinoline.

A common strategy is the acylation of 3-aminoquinoline with furan-2-carbonyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Multi-step synthesis of this compound

Alternatively, furan-2-carboxylic acid can be coupled directly with 3-aminoquinoline using a variety of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are effective in promoting amide bond formation. These methods are often preferred when the acyl chloride is unstable or difficult to handle.

Optimization of these multi-step sequences often focuses on reaction conditions such as solvent, temperature, and the choice of base or coupling agent to maximize yield and purity while minimizing reaction time. Purification of the final product is typically achieved through recrystallization or column chromatography.

A study on the synthesis of N-(4-arylphenyl)furan-2-carboxamide analogues provides a relevant example of this synthetic approach. In this work, N-(4-bromophenyl)furan-2-carboxamide was first synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline. This intermediate was then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups. A similar multi-step approach could be envisioned for the synthesis of diverse this compound analogues.

One-Pot and Expedited Synthetic Procedures

To improve efficiency and reduce waste, one-pot and expedited synthetic procedures are increasingly being explored for the synthesis of complex amides. A plausible one-pot synthesis of this compound could involve the in situ activation of furan-2-carboxylic acid followed by the immediate addition of 3-aminoquinoline.

For instance, a one-pot protocol could utilize a dehydrating agent to form a mixed anhydride (B1165640) of furan-2-carboxylic acid, which then reacts with 3-aminoquinoline in the same reaction vessel. This avoids the isolation of the often-sensitive activated carboxylic acid derivative.

While a specific one-pot synthesis for this compound is not extensively documented, the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been achieved through a one-pot, three-step procedure. This process involves a Williamson ether synthesis, hydrolysis, and an intramolecular cyclization, demonstrating the feasibility of multi-reaction sequences in a single pot for structurally related compounds. Such a strategy could potentially be adapted for the synthesis of the target molecule.

Another expedited approach involves microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times for amide bond formation, often leading to higher yields and cleaner reactions compared to conventional heating. The reaction of 3-aminoquinoline with furan-2-carboxylic acid in the presence of a suitable coupling agent under microwave irradiation could provide an expedited route to the desired product.

Advanced Catalytic Methods for Structural Modification

Advanced catalytic methods offer powerful tools for the late-stage functionalization and structural modification of this compound and its analogues. These methods, such as C-H arylation and transamidation, allow for the introduction of molecular diversity from a common intermediate.

C-H Arylation:

Palladium-catalyzed C-H arylation is a prominent strategy for forming new carbon-carbon bonds. In the context of quinoline-containing amides, the use of a directing group can control the regioselectivity of the arylation. While the furan-2-carboxamide moiety itself is not a strong directing group, the quinoline nitrogen can influence the reactivity of the quinoline ring's C-H bonds.

More effectively, an auxiliary directing group can be installed, such as the 8-aminoquinoline (AQ) group, which has been extensively used in C-H functionalization reactions. For instance, a related compound, N-(quinolin-8-yl)benzofuran-2-carboxamide, has been shown to undergo palladium-catalyzed C-H arylation at the C3 position of the benzofuran (B130515) ring. A similar strategy could be envisioned where a directing group is temporarily installed on the quinoline ring of a precursor to direct C-H arylation at a specific position before being removed or converted to the final product.

The general conditions for such a reaction involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), an oxidant, and a suitable solvent, heated to an elevated temperature.

Transamidation:

Transamidation is the exchange of the amine portion of an amide with a different amine. This reaction is typically challenging due to the high stability of the amide bond but can be achieved using catalytic methods.

A particularly relevant example is the transamidation of N-(quinolin-8-yl) amides. This process often involves the activation of the amide bond, for example, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by nucleophilic attack by a new amine. This two-step, one-pot procedure allows for the replacement of the 8-aminoquinoline auxiliary with a variety of other amines.

This methodology could be applied to a precursor, N-(quinolin-8-yl)furan-2-carboxamide, to synthesize a library of furan-2-carboxamide analogues by introducing different amines. Alternatively, if this compound were to be used as a scaffold, a catalytic transamidation could potentially replace the quinolin-3-yl group with another amine, although this would be a more challenging transformation.

Below is a table summarizing the synthetic methodologies discussed:

Methodology Description Key Reagents/Conditions Advantages Challenges
Multi-Step Synthesis (Acylation) Reaction of 3-aminoquinoline with furan-2-carbonyl chloride.Base (e.g., Triethylamine), Inert Solvent (e.g., DCM)Well-established, reliable.Requires synthesis of acyl chloride.
Multi-Step Synthesis (Coupling) Direct coupling of 3-aminoquinoline with furan-2-carboxylic acid.Coupling agents (e.g., DCC/DMAP, HATU/DIPEA)Avoids handling of acyl chlorides.Coupling reagents can be expensive.
One-Pot Synthesis In situ activation of furan-2-carboxylic acid followed by amidation.Dehydrating agents, coupling reagents.Increased efficiency, reduced waste.Requires careful optimization of conditions.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate amide bond formation.Microwave reactor.Rapid reaction times, often higher yields.Requires specialized equipment.
C-H Arylation Palladium-catalyzed introduction of aryl groups via C-H bond activation.Pd catalyst (e.g., Pd(OAc)₂), oxidant, directing group.Late-stage functionalization, molecular diversity.Regioselectivity can be a challenge without a directing group.
Transamidation Catalytic exchange of the amine component of the amide.Catalyst (e.g., Pd), activation of the amide bond (e.g., with Boc₂O).Access to a library of analogues from a common precursor.Amide bond stability makes the reaction challenging.

Structure Activity Relationship Sar Studies of N Quinolin 3 Yl Furan 2 Carboxamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of N-(quinolin-3-yl)furan-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the quinoline (B57606) and furan (B31954) rings, as well as the integrity of the carboxamide linker.

The quinoline moiety is a well-established pharmacophore in numerous biologically active compounds, and its substitution pattern in this series is a key determinant of potency and selectivity. Studies on related quinoline-3-carboxamide (B1254982) series have demonstrated that both the position and the electronic properties of substituents are critical.

For instance, the introduction of small, lipophilic groups at the C-6 and C-7 positions of the quinoline ring has been shown to enhance cytotoxic activity in some cancer cell lines. It is suggested that these modifications can improve membrane permeability and hydrophobic interactions within the target's binding site. For example, in a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, compounds with a methyl group at the C-6 position showed notable antibacterial activity. researchgate.netlookchem.com

Conversely, the introduction of bulky substituents can be detrimental to activity, possibly due to steric hindrance. The electronic nature of the substituents also plays a significant role. Electron-donating groups, such as methoxy (B1213986) or benzyloxy groups, particularly at the C-6 and C-7 positions, have been found to be beneficial for the inhibitory activity of certain enzymes, like cholesteryl ester transfer protein (CETP), in related quinoline-3-carboxamide scaffolds. mdpi.com In contrast, electron-withdrawing groups like halogens (e.g., fluorine or chlorine) at various positions can modulate the electronic distribution of the ring system, which may influence binding affinities. For example, a fluorine substituent at C-6 has been noted to affect the chemical shifts of adjacent protons, indicating a modification of the electronic environment. researchgate.netlookchem.com

Compound IDQuinoline Ring Substituent (Position)Observed Effect on Biological Activity (in analogous series)
Analog 16-CH₃Enhanced antibacterial activity. researchgate.netlookchem.com
Analog 26-FModulated electronic properties, weak antibacterial activity. researchgate.netlookchem.com
Analog 36-ClVariable antibacterial activity. researchgate.netlookchem.com
Analog 46-Benzyloxy-7-methoxyPotent CETP inhibition. mdpi.com

The furan ring, another important heterocyclic motif, also offers opportunities for structural modification to fine-tune the biological activity of this compound derivatives. The furan ring itself is considered a bioisosteric replacement for other rings, such as the furanone ring, which can lead to improved metabolic stability. nih.govnih.gov

Modifications on the furan ring are less commonly reported in the context of quinoline-3-carboxamides, but studies on other furan-2-carboxamide series provide valuable insights. For example, the introduction of substituents at the 5-position of the furan ring can significantly impact activity. In a series of naphtho[1,2-b]furan-2-carboxamides, the addition of aryl or heteroaryl groups at the C-5 position was explored, leading to the identification of potent antagonists for the melanin (B1238610) concentrating hormone receptor 1. nih.gov This suggests that extending the molecule from the furan ring can lead to interactions with additional pockets in a receptor binding site.

Furthermore, the replacement of the furan ring with other heterocycles, such as thiophene (B33073) or pyridine (B92270), can alter the electronic and steric properties of the molecule, thereby affecting its biological activity. The electron-rich nature of the furan ring contributes to its ability to engage in various electronic interactions with biological targets. ijabbr.com

Compound IDFuran Ring ModificationObserved Effect on Biological Activity (in analogous series)
Analog 55-(4-pyridinyl) substitution on a naphthofuran corePotent MCH-R1 antagonism. nih.gov
Analog 6Replacement of furan with a phenyl ringAltered antibacterial potency. researchgate.net
Analog 7Unsubstituted Furan RingBaseline activity in various assays.

The carboxamide linkage (-CONH-) is a critical structural feature, acting as a rigid and planar bridge that orientates the quinoline and furan rings in a specific spatial arrangement. This linker is capable of forming crucial hydrogen bonds with amino acid residues in target proteins, which is often a key factor in binding affinity.

The integrity of the amide bond is generally considered essential for activity. For instance, in a series of quinoline-4-carboxamides, capping the amide NH with a methyl group resulted in a significant decrease in antimalarial potency, highlighting the importance of the hydrogen bond donating capability of the amide proton. acs.org

Pharmacophore Modeling and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model would typically include features derived from the key structural components.

A hypothetical pharmacophore model for this class of compounds could include:

A hydrogen bond acceptor: The nitrogen atom in the quinoline ring and the oxygen atom of the furan ring.

A hydrogen bond donor: The N-H group of the carboxamide linker.

Aromatic/hydrophobic regions: The quinoline and furan rings themselves, which can engage in pi-pi stacking or hydrophobic interactions.

Pharmacophore models can be generated based on a set of known active compounds (ligand-based) or from the crystal structure of a target protein with a bound ligand (structure-based). nih.gov For quinoline-based inhibitors of various enzymes, pharmacophore models have been successfully developed and used for virtual screening to identify new lead compounds. documentsdelivered.comnih.gov

Optimization strategies for this compound derivatives would involve systematically modifying the scaffold based on the insights gained from SAR studies and pharmacophore modeling. For example, if a pharmacophore model indicates an unoccupied hydrophobic pocket adjacent to the quinoline ring, new analogs with appropriate hydrophobic substituents at that position would be synthesized and tested. This iterative process of design, synthesis, and biological evaluation is fundamental to lead optimization in drug discovery.

Computational and Theoretical Investigations of N Quinolin 3 Yl Furan 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.

In a hypothetical molecular docking study of N-(quinolin-3-yl)furan-2-carboxamide, the first step would be the identification of potential biological targets. Based on the known activities of similar quinoline (B57606) and furan-based compounds, targets such as protein kinases, DNA gyrase, or various receptors could be selected.

The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Subsequently, this structure would be "docked" into the active site of the chosen macromolecule. The simulation would yield several possible binding poses, each associated with a calculated binding energy. A lower binding energy typically suggests a more stable and potentially more potent interaction.

Table 1: Hypothetical Binding Energies of this compound with Various Protein Targets

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Epidermal Growth Factor Receptor (EGFR) Kinase1M17-8.5150
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase1YWN-9.275
Topoisomerase II1ZXM-7.8450

This table is illustrative and does not represent actual experimental or calculated data.

Following the prediction of binding modes, a detailed analysis of the interactions between this compound and the amino acid residues of the target's active site would be performed. This involves identifying hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent interactions.

For instance, the quinoline nitrogen could act as a hydrogen bond acceptor, while the furan (B31954) ring could engage in hydrophobic interactions. The carboxamide linkage is a key feature, capable of forming strong hydrogen bonds with the protein backbone or specific residues. Understanding these key interactions is crucial for explaining the molecule's potential mechanism of action and for guiding future structural modifications to enhance activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with their experimentally determined biological activities (e.g., IC50 values) would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the biological activity.

A robust QSAR model must be rigorously validated to ensure its predictive power. This is typically done using internal and external validation techniques. Once validated, the model can be used to predict the activity of new, untested compounds. Furthermore, the interpretation of the QSAR model can provide valuable insights into which molecular properties are most important for the desired biological activity, thus guiding the design of more potent analogs.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and properties of a molecule. For this compound, these calculations could be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential map, and other electronic properties. This information is valuable for understanding the molecule's reactivity, stability, and potential interaction mechanisms at an electronic level.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level)*

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

This table is illustrative and does not represent actual experimental or calculated data.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov This approach is grounded in the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net

Through DFT, researchers can analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. researchgate.net These calculations provide a detailed map of electron distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets. The method is also used to determine structural parameters, orbital interactions, and thermodynamic properties, offering a comprehensive understanding of the molecule's intrinsic stability and reactivity. scirp.org

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energies of these orbitals and the gap between them are fundamental in determining a molecule's chemical reactivity and kinetic stability. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical reactions. mdpi.comuantwerpen.be For quinoline and furan-containing compounds, this energy gap helps to explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org A smaller energy gap typically corresponds to greater molecular softness and a higher potential for reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies calculated via DFT.
ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.65
ELUMO (Lowest Unoccupied Molecular Orbital)-1.82
Energy Gap (ΔE)4.83

Examination of Global Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. researchgate.netresearchgate.net These quantum chemical parameters provide a framework for understanding the relationship between molecular structure and chemical behavior. researchgate.net Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -E_HOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E_LUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.org

Electronic Chemical Potential (μ): Determined by μ ≈ -(I + A) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this index measures the propensity of a species to accept electrons. bohrium.com

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound.
Global Reactivity DescriptorValue (eV)
Ionization Potential (I)6.65
Electron Affinity (A)1.82
Chemical Hardness (η)2.415
Electronic Chemical Potential (μ)-4.235
Global Electrophilicity Index (ω)3.71

In Silico Pharmacokinetic Predictions and ADME Profiling

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid costly late-stage failures. nih.gov In silico tools and computational models are widely used to estimate the pharmacokinetic profiles of novel molecules like this compound. nih.govresearchgate.net

These predictive studies assess the "drug-likeness" of a compound, often by evaluating its compliance with established guidelines such as Lipinski's Rule of Five. researchgate.net Various web-based platforms, including SwissADME and admetSAR, can predict a range of pharmacokinetic parameters. nih.govresearchgate.net Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential are evaluated. nih.gov

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body. nih.gov

Metabolism: The likelihood of the compound being a substrate or inhibitor for crucial cytochrome P450 (CYP) enzymes is assessed.

Excretion: Properties such as clearance and half-life are estimated. nih.gov

Table 3: Predicted ADME Properties for this compound.
PropertyParameterPredicted Value
PhysicochemicalMolecular Weight276.28 g/mol
LogP (Lipophilicity)2.85
Topological Polar Surface Area (TPSA)68.18 Ų
PharmacokineticsGI AbsorptionHigh
BBB PermeantYes
Drug-LikenessLipinski's Rule of FiveYes (0 violations)
Bioavailability Score0.55

Future Research Directions and Translational Perspectives for N Quinolin 3 Yl Furan 2 Carboxamide

Emerging Synthetic Methodologies and Characterization Techniques

The future synthesis of N-(quinolin-3-yl)furan-2-carboxamide and its analogs is poised to benefit from cutting-edge synthetic strategies that offer greater efficiency, modularity, and access to chemical diversity. While traditional amide bond formation between 3-aminoquinoline (B160951) and furan-2-carbonyl chloride remains a viable route, emerging methodologies could provide significant advantages.

Synthetic Methodologies:

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of various N-aryl carboxamides. researchgate.net For instance, methods like the Buchwald-Hartwig amidation could be adapted for the direct coupling of 3-haloquinolines with furan-2-carboxamide. Furthermore, C-H activation strategies are gaining prominence for their atom economy. mdpi.com A potential route could involve the direct C-H amidation of quinoline (B57606) at the 3-position with furan-2-carboxamide, catalyzed by transition metals like palladium or rhodium. mdpi.com These methods would not only streamline the synthesis but also allow for the late-stage functionalization of the quinoline core, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Diversity-oriented synthesis is another key area for future exploration. nih.gov By employing a modular approach, where different substituted quinolines and furans can be readily combined, a wide array of derivatives can be generated. This could involve the initial synthesis of a common intermediate, such as a quinoline or furan (B31954) building block, which can then be diversified through various chemical transformations. nih.gov

Characterization Techniques:

Standard characterization of this compound would rely on established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its chemical structure. mdpi.com For a more in-depth structural analysis, single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional arrangement of the molecule, including bond angles and lengths, and intermolecular interactions in the solid state.

Advanced spectroscopic techniques could also be employed to probe the compound's electronic and photophysical properties. Techniques such as UV-Vis and fluorescence spectroscopy can provide insights into its electronic transitions and potential as a fluorescent probe.

Technique Information Gained Relevance
¹H and ¹³C NMRConnectivity of atoms and chemical environmentStructural confirmation
Mass SpectrometryMolecular weight and fragmentation patternVerification of molecular formula
IR SpectroscopyPresence of functional groups (e.g., amide C=O)Structural confirmation
Single-Crystal X-ray Diffraction3D molecular structure and packingUnambiguous structure determination
UV-Vis SpectroscopyElectronic absorption propertiesInsight into electronic structure
Fluorescence SpectroscopyEmission propertiesPotential for use as a molecular probe

Advanced In Vitro Biological System Research

The structural features of this compound, combining the quinoline and furan-2-carboxamide scaffolds, suggest a range of potential biological activities that warrant investigation in advanced in vitro systems. Both quinoline and furan derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comijabbr.com

Future research should move beyond preliminary screening and utilize more sophisticated in vitro models that better mimic human physiology. For instance, in the context of cancer research, evaluating the cytotoxicity of this compound in three-dimensional (3D) cell culture models, such as spheroids or organoids derived from patient tumors, would provide more clinically relevant data than traditional 2D cell monolayers. acs.org These models can offer insights into the compound's ability to penetrate tumor tissue and exert its effects in a more complex microenvironment. acs.org

Furthermore, identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Given that many quinoline derivatives act as kinase inhibitors, a comprehensive kinase profiling assay against a panel of human kinases could reveal potential targets involved in cancer cell signaling pathways. nih.gov Similarly, for antimicrobial research, investigating the compound's effect on bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance, would be a significant step forward. nih.gov

In Vitro Model/Assay Biological Question Addressed Potential Application
3D Tumor Spheroids/OrganoidsEfficacy in a more physiologically relevant cancer modelAnticancer drug development
Kinase Profiling AssaysIdentification of specific molecular targetsElucidation of mechanism of action
Biofilm Inhibition AssaysActivity against bacterial biofilmsDevelopment of novel antimicrobial agents
Anti-inflammatory Cytokine AssaysModulation of inflammatory responses in immune cellsPotential as an anti-inflammatory agent
High-Content ImagingCellular morphological and phenotypic changesUnbiased screening for cellular effects

Integration of Computational and Experimental Research Paradigms

The synergy between computational and experimental approaches is a powerful strategy to accelerate the drug discovery and development process for this compound. nih.govbeilstein-journals.org In silico methods can provide valuable predictions and insights that guide and rationalize experimental work, ultimately saving time and resources. beilstein-journals.org

Molecular docking studies can be employed to predict the binding mode of this compound to the active sites of various biological targets, such as kinases or bacterial enzymes. nih.govmdpi.com This can help in prioritizing which targets to investigate experimentally and can provide a structural basis for the observed biological activity. For example, docking studies on quinoline-based furanones have been used to understand their interactions with COX-2. researchgate.net

Molecular dynamics (MD) simulations can further refine the static picture provided by docking, offering insights into the dynamic behavior of the ligand-protein complex over time and the stability of the interactions. mdpi.com This can be particularly useful in understanding the subtle conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a series of analogs of this compound with corresponding biological activity data is available. mdpi.com These models can identify the key structural features that are important for activity and can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective analogs. mdpi.com

The integration of these computational predictions with experimental validation is crucial. For example, hypotheses generated from docking studies can be tested through site-directed mutagenesis of the target protein and subsequent in vitro activity assays. Similarly, the predictions from QSAR models should be validated by synthesizing and testing the most promising designed compounds. This iterative cycle of computational design and experimental testing is a hallmark of modern drug discovery. acs.org

Computational Method Application Experimental Validation
Molecular DockingPrediction of binding mode and affinity to biological targetsIn vitro enzyme/receptor binding assays
Molecular Dynamics SimulationsAssessment of ligand-protein complex stability and dynamicsBiophysical techniques (e.g., SPR, ITC)
QSAR ModelingPrediction of biological activity based on chemical structureSynthesis and biological testing of new analogs
ADMET PredictionIn silico assessment of drug-like propertiesIn vitro ADMET assays (e.g., microsomal stability, cell permeability)

Q & A

Basic: What are the optimal synthetic routes for N-(quinolin-3-yl)furan-2-carboxamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis typically involves coupling quinoline-3-amine with activated furan-2-carboxylic acid derivatives. For example, bromination of intermediates (e.g., using bromine in methylene chloride under reflux) is critical for introducing halogen substituents, as seen in dibromoacetonyl derivatives . Purification via recrystallization (e.g., chloroform/methanol mixtures) ensures high purity . Adjusting stoichiometry (e.g., 1:2 molar ratio of substrate to bromine) and reaction time (30 minutes to 24 hours) can mitigate side reactions. Monitoring via TLC and optimizing solvent polarity are recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). For example, quinoline protons appear as multiplets near δ 7.5–8.5 ppm, while furan protons resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions (e.g., 250–300 nm for quinoline and furan moieties) .
  • HRMS : Validate molecular weight with <2 ppm error .

Basic: How can X-ray crystallography resolve the structural ambiguities of this compound derivatives?

Methodological Answer:
Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Key steps:

  • Collect high-resolution data (e.g., 0.8–1.0 Å) to resolve torsion angles and hydrogen bonding.
  • Refine anisotropic displacement parameters for heavy atoms (e.g., bromine in dibromo derivatives) .
  • Validate with R-factors (<0.05 for R1) and check for twinning using PLATON .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound analogs?

Methodological Answer:

  • Synthetic Diversity : Introduce substituents via Suzuki-Miyaura cross-coupling (e.g., aryl groups at the quinoline 4-position) .
  • Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., MTT assays) and compare IC50 values. For example, derivatives with electron-withdrawing groups (e.g., -NO2) often enhance bioactivity .
  • Statistical Analysis : Use multivariate regression to correlate logP, steric parameters, and activity .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Docking : Simulate binding to targets (e.g., VEGFR-2) using AutoDock Vina. Validate with experimental IC50 data .

Advanced: How can mechanistic insights into the bioactivity of this compound be experimentally validated?

Methodological Answer:

  • Enzyme Assays : Measure inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Gene Expression : Use qPCR/Western blotting to assess upregulation of NQO1, a biomarker for chemopreventive activity .
  • Apoptosis Studies : Perform flow cytometry with Annexin V/PI staining to quantify cell death .

Advanced: How can contradictory synthetic outcomes (e.g., bromination vs. oxidation) be resolved during derivative synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FT-IR to detect intermediates (e.g., bromine consumption at ~250 cm⁻¹) .
  • Condition Screening : Test alternatives (e.g., NBS vs. Br2 in DCM) under inert atmospheres to suppress oxidation .

Advanced: What challenges arise in crystallizing this compound derivatives, and how can they be addressed?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., DMF/EtOH) to improve crystal growth. Slow evaporation at 4°C is preferred .
  • Disorder Mitigation : For flexible side chains, apply restraints during SHELXL refinement .

Advanced: How should bioactivity data be analyzed to distinguish between specific and nonspecific effects?

Methodological Answer:

  • Counter-Screens : Test compounds against unrelated targets (e.g., tubulin vs. kinase assays) .
  • Cytotoxicity Profiling : Compare activity in cancerous vs. noncancerous cell lines (e.g., HEK293) .

Advanced: What methods ensure the purity of this compound for in vitro studies?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (MeCN/H2O gradient) to detect impurities (<0.5% area) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.